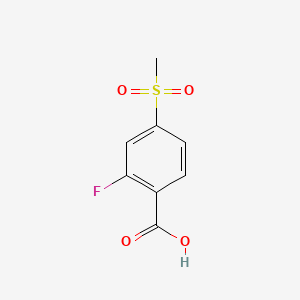

2-Fluoro-4-(methylsulfonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWHRUQKRUWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651323 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-04-5, 887974-41-6 | |

| Record name | 2-Fluoro-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid: A Key Building Block in Drug Discovery

CAS Number: 142994-04-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Fluoro-4-(methylsulfonyl)benzoic acid. This document details its chemical properties, synthesis, and significant applications, particularly its role as a crucial intermediate in the development of therapeutic agents.

Chemical Properties and Data

This compound is a substituted benzoic acid derivative featuring both a fluorine atom and a methylsulfonyl group. These functional groups impart unique physicochemical properties that are highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility.

| Property | Value | Reference |

| CAS Number | 142994-04-5 | N/A |

| Molecular Formula | C₈H₇FO₄S | N/A |

| Molecular Weight | 218.21 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from a readily available toluene derivative. The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds.

Experimental Protocol: Synthesis of this compound

This protocol is based on a two-step process involving the oxidation of the corresponding methylthio-intermediate.

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzoic acid

-

Materials: 1-Fluoro-3-(methylthio)benzene, n-Butyllithium (n-BuLi), Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂).

-

Procedure:

-

Dissolve 1-Fluoro-3-(methylthio)benzene in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush a sufficient amount of dry ice. Carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature. The excess CO₂ will sublime.

-

Quench the reaction by adding water. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-(methylthio)benzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Oxidation to this compound

-

Materials: 2-Fluoro-4-(methylthio)benzoic acid, Hydrogen Peroxide (H₂O₂), Acetic Acid.

-

Procedure:

-

Dissolve the 2-Fluoro-4-(methylthio)benzoic acid from Step 1 in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Caption: General workflow for the synthesis of this compound.

Application in Drug Discovery: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant application of this compound is its use as a key building block in the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid concentrations in tissues such as the liver, adipose tissue, and brain.[1][2]

The 11β-HSD1 Signaling Pathway and its Role in Metabolic Disease

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents).[1][2] Elevated levels of cortisol in specific tissues are associated with the development of metabolic syndrome, a cluster of conditions that include obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting 11β-HSD1, the production of active cortisol is reduced in target tissues, offering a promising therapeutic strategy for treating these metabolic disorders.[1][3]

Caption: Simplified diagram of the 11β-HSD1 signaling pathway and the mechanism of its inhibition.

SKI2852: A Potent 11β-HSD1 Inhibitor

This compound is a key component in the synthesis of SKI2852, a highly potent and selective 11β-HSD1 inhibitor.[1] The 2-fluoro-4-(methylsulfonyl)phenyl moiety of SKI2852 plays a crucial role in its binding to the active site of the enzyme.

Biological Activity of SKI2852 in vivo

The following table summarizes the reported in vivo effects of SKI2852 in a mouse model of obesity (ob/ob mice), demonstrating the therapeutic potential of inhibiting 11β-HSD1.

| Parameter | Observation in ob/ob mice treated with SKI2852 | Reference |

| Blood Glucose | Significantly reduced | [1] |

| HbA1c | Significantly reduced | [1] |

| Lipid Profiles | Improved | [1] |

| Body Weight | Reduction in weight gain | [3] |

| Hepatic Gluconeogenic Enzyme mRNA Levels | Suppressed | [3] |

| Insulin Sensitivity | Enhanced | [3] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an important component in the design of targeted therapies. The successful development of the 11β-HSD1 inhibitor SKI2852 highlights the significant potential of this compound in the discovery of novel treatments for metabolic diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

- 1. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, SKI2852, ameliorates metabolic syndrome in diabetic mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-4-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methylsulfonyl group onto the benzoic acid scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.[1]

Core Physicochemical Data

While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes the key known and calculated properties. Further experimental validation is recommended for critical applications.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₄S | [2][3][4] |

| Molecular Weight | 218.2 g/mol | [2][3][4] |

| CAS Number | 142994-04-5 | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Water Solubility | Not available | |

| logP | Not available |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound. These protocols are based on established methods for analogous aromatic carboxylic acids.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method [6][7][8][9]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized in a solution.

Methodology: Potentiometric Titration [10][11][12]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or methanol, to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa can then be calculated from the pH at the half-equivalence point.

Aqueous Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is carefully separated from the excess solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[13]

Methodology: Shake-Flask Method [13]

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed flask.

-

Equilibration: The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like this compound.

Biological Context and Potential Applications

Fluorinated benzoic acid derivatives are recognized for their potential in drug discovery. The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1] Specifically, derivatives of benzoic acid have been investigated for a range of therapeutic areas, including as anti-inflammatory and anti-cancer agents.[15][16] The methylsulfonyl group, being a strong electron-withdrawing group, can also influence the acidity and reactivity of the molecule. While specific biological activities for this compound are not yet widely reported, its structural motifs suggest it could be a valuable intermediate in the synthesis of novel therapeutic agents. Further research into its biological effects is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. This compound 98% - CAS:142994-04-5 - 如吉生物科技 [shruji.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 7. byjus.com [byjus.com]

- 8. sserc.org.uk [sserc.org.uk]

- 9. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. kaibangchem.com [kaibangchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a plausible synthetic route with experimental protocols, and explores its potential applications in pharmaceutical research.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value |

| Molecular Weight | 218.2 g/mol |

| Molecular Formula | C₈H₇FO₄S |

| CAS Number | 142994-04-5 |

| Appearance | Expected to be a white to off-white solid |

| Purity | ≥97% (typical for commercial samples) |

Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzoic acid

This step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group, followed by a Grignard reaction and subsequent carboxylation.

Reaction: 1-Fluoro-3-iodobenzene → 1-Fluoro-3-(methylthio)benzene → (2-Fluoro-4-(methylthio)phenyl)magnesium bromide → 2-Fluoro-4-(methylthio)benzoic acid

Experimental Protocol:

-

Preparation of 1-Fluoro-3-(methylthio)benzene: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-3-iodobenzene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF). Add sodium thiomethoxide and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-3-(methylthio)benzene.

-

Formation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-fluoro-3-(methylthio)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent, (2-Fluoro-4-(methylthio)phenyl)magnesium bromide.

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed with brine, dried, and concentrated to yield the crude 2-fluoro-4-(methylthio)benzoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation to this compound

The synthesized 2-fluoro-4-(methylthio)benzoic acid is then oxidized to the corresponding sulfone.

Reaction: 2-Fluoro-4-(methylthio)benzoic acid → this compound

Experimental Protocol:

-

Dissolve 2-fluoro-4-(methylthio)benzoic acid in a suitable solvent like acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution), to the stirred solution.

-

Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC.

-

Upon completion, the product can be isolated by precipitation upon the addition of water, followed by filtration.

-

The crude product can be further purified by recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Fluorinated benzoic acid derivatives are recognized for their enhanced pharmacological properties, making them valuable scaffolds in drug discovery. The introduction of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability of a molecule.

While specific biological targets for this compound are not extensively documented, its structural motifs suggest potential areas of application:

-

Anti-inflammatory Agents: Benzoic acid derivatives are known to be key components of various anti-inflammatory drugs. The fluorine and methylsulfonyl groups can modulate the electronic and steric properties of the molecule, potentially leading to interactions with enzymes involved in inflammatory pathways.

-

Anticancer Research: The structural class of 2-(arylthio)benzoic acids, which shares a similar core structure, has shown promise as inhibitors of the fat mass and obesity-associated protein (FTO).[1] The FTO protein is an N6-methyladenosine (m6A) demethylase that plays a role in gene expression regulation and has been implicated in acute myeloid leukemia (AML).[1] This suggests that this compound could be investigated for similar inhibitory activities.

The logical relationship for its potential as an FTO inhibitor is outlined below:

Caption: Rationale for investigating this compound as a potential FTO inhibitor.

References

An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 2-Fluoro-4-(methylsulfonyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this and related molecules.

Core Compound Structure and Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on the benzene ring suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluoro and methylsulfonyl groups can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 142994-04-5 | [1][2][3] |

| Molecular Formula | C₈H₇FO₄S | [2][3][4] |

| Molecular Weight | 218.2 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [2] |

Proposed Synthesis Pathway

The logical workflow for this synthesis is outlined below:

Detailed Methodologies for the Proposed Synthesis

The following protocols are adapted from general procedures for similar transformations and represent a viable approach to the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene

This initial step introduces the methylthio group onto the aromatic ring. The reaction is a classic Friedel-Crafts acylation, where methylsulfenyl chloride acts as the acylating agent in the presence of a Lewis acid catalyst.

-

Reactants: 3-Fluorotoluene, Methylsulfenyl Chloride (CH₃SCl), Anhydrous Aluminum Chloride (AlCl₃).

-

Solvent: A dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Procedure:

-

To a cooled (0 °C) solution of 3-fluorotoluene and a catalytic amount of anhydrous aluminum chloride in the chosen solvent, slowly add methylsulfenyl chloride.

-

Allow the reaction mixture to stir at room temperature for several hours while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product, 2-Fluoro-4-methyl-1-(methylthio)benzene, by column chromatography.

-

Step 2: Oxidation of the Thioether

The methylthio group is then oxidized to the corresponding methylsulfonyl group. This transformation is typically achieved using a strong oxidizing agent.

-

Reactant: 2-Fluoro-4-methyl-1-(methylthio)benzene.

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) in acetic acid, or meta-Chloroperoxybenzoic acid (m-CPBA).

-

Procedure (using H₂O₂/Acetic Acid):

-

Dissolve the thioether in glacial acetic acid.

-

Slowly add an excess of 30% hydrogen peroxide to the solution at room temperature.

-

Heat the mixture gently (e.g., to 50-60 °C) and stir for several hours until the oxidation is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene.

-

Step 3: Oxidation of the Methyl Group to a Carboxylic Acid

The final step involves the oxidation of the methyl group on the benzene ring to a carboxylic acid. This is a common transformation that can be accomplished with strong oxidizing agents under heating.

-

Reactant: 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene.

-

Oxidizing Agent: Potassium permanganate (KMnO₄) in a basic aqueous solution or nitric acid.[9]

-

Procedure (using KMnO₄):

-

Suspend the starting material in an aqueous solution of sodium carbonate or sodium hydroxide.

-

Heat the mixture to reflux and add a concentrated aqueous solution of potassium permanganate portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

-

Biological Activity and Potential Applications

As of the date of this publication, there is no specific information in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

However, the structural motifs present in this molecule are found in a wide range of biologically active compounds. Substituted benzamides and sulfonamides are well-established pharmacophores in medicinal chemistry.[10][11] Compounds containing these functional groups have been developed as:

-

Anticancer agents

-

Antipsychotic drugs

-

Antimicrobial agents [12]

-

Anti-inflammatory drugs

The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10] It is plausible that derivatives of this compound could be synthesized and screened for a variety of biological activities.

Due to the lack of specific biological data for the title compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate any potential biological effects and therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure and properties, along with a plausible, multi-step synthesis protocol based on established chemical transformations. While there is currently no available data on the biological activity of this specific molecule, its structural features suggest that it could serve as a valuable starting point for the development of novel therapeutic agents. It is our hope that this technical guide will be a valuable resource for researchers and stimulate further investigation into the properties and applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Page loading... [wap.guidechem.com]

- 8. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Fluorinated Benzoic Acids: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in modern medicinal chemistry, yielding compounds with enhanced pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This in-depth technical guide explores the key therapeutic targets of fluorinated benzoic acids, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Key Therapeutic Targets and Quantitative Data

Fluorinated benzoic acid derivatives have demonstrated significant activity against a range of therapeutic targets, from enzymes involved in inflammation and metabolic diseases to proteins regulating cell adhesion and apoptosis. The following tables summarize the quantitative data on the inhibitory activity of various fluorinated benzoic acids against these targets.

Table 1: Enzyme Inhibitors

| Target Enzyme | Compound/Derivative Class | Inhibition Data (IC₅₀, Kᵢ) | Therapeutic Area | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Celecoxib Analogues (with 2-fluorobenzoic acid moieties) | IC₅₀: 0.05 - 0.78 µM | Anti-inflammatory, Anticancer | [1] |

| Pyrazole-based derivatives | IC₅₀: 0.2 - 22.25 µM | Anti-inflammatory | ||

| Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2) | 3-Bromo-4-fluorobenzoic acid derivatives | Kᵢ: 34 nM (for "Compound 7") | Type 2 Diabetes | [2] |

| ZINC01433265-based derivatives | IC₅₀: 3.2 µM (for "Compound 4a") | Type 2 Diabetes | [3] | |

| Carboxylesterases (CEs) | Fluorobenzils | Kᵢ: 3 nM - 2.8 µM | Drug Metabolism Modulation | |

| Acetylcholinesterase (AChE) | Tetrahydroacridine derivatives with fluorobenzoic acid | Potent inhibition, some exceeding reference drugs | Alzheimer's Disease | [4] |

| Methylene-aminobenzoic acid derivatives | Kᵢ: 13.62 - 33.00 nM | Alzheimer's Disease | ||

| Secretory Phospholipase A₂ (sPLA₂) | Benzoic acid derivatives | Inhibition in micromolar concentrations | Anti-inflammatory | [5] |

| Fatty Acid Biosynthesis II (FAS-II) - Enoyl-ACP Reductase (FabI) | Fluorobenzoylthiosemicarbazides | MIC: 3.91 - 31.25 µg/mL (against S. aureus, S. epidermidis) | Antibacterial |

Table 2: Receptor and Protein Antagonists

| Target Protein/Receptor | Compound/Derivative Class | Binding Affinity Data (IC₅₀, Kᵢ) | Therapeutic Area | Reference(s) |

| Lymphocyte Function-Associated Antigen-1 (LFA-1) | Lifitegrast (a fluorinated benzoic acid derivative) | IC₅₀: 2.98 nM | Dry Eye Disease | [2] |

| Lifitegrast Analogues | IC₅₀: 262 nM (for "Compound 1b") | Dry Eye Disease | [2] | |

| Bcl-2 Family Proteins | 3-Aryl-rhodanine benzoic acid derivatives | Kᵢ: Submicromolar values | Anticancer | [6] |

| Diarylpentanoids (some with bromo-phenyl moieties) | IC₅₀: ~1 µM | Anticancer | [7] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated benzoic acids is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these compounds.

Intrinsic Apoptosis Pathway

Certain fluorinated benzoic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins.

Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway

Fluorinated benzoic acid derivatives have shown promise as antibacterial agents by targeting the essential fatty acid biosynthesis II (FAS-II) pathway in bacteria, which is distinct from the mammalian fatty acid synthesis pathway.

LFA-1 Signaling in T-Cell Activation

Lifitegrast, a fluorinated benzoic acid derivative, is an antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1). By blocking the interaction of LFA-1 with Intercellular Adhesion Molecule-1 (ICAM-1), it inhibits T-cell activation and migration, thereby reducing inflammation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for key assays used to evaluate the activity of fluorinated benzoic acid derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay in 96-well plate:

-

Add 25 µL of 15 mM ATCI solution to each well.

-

Add 125 µL of 3 mM DTNB solution.

-

Add 50 µL of test compound solution at different concentrations.

-

Add 25 µL of 0.2 U/mL AChE solution to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Secretory Phospholipase A₂ (sPLA₂) Inhibition Assay (Fluorometric)

This assay measures the activity of sPLA₂ by detecting the release of a fluorescent fatty acid from a synthetic substrate.

Principle: sPLA₂ hydrolyzes a synthetic phospholipid substrate containing a fluorescently labeled fatty acid. Upon cleavage, the fluorescent fatty acid is released and can be quantified, with the signal being proportional to the enzyme activity.

Materials:

-

Recombinant human sPLA₂

-

Fluorescent phospholipid substrate (e.g., PED-A1)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of sPLA₂ and the fluorescent substrate in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay in 96-well plate:

-

Add sPLA₂ enzyme solution to each well.

-

Add the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorescent phospholipid substrate to all wells.

-

Immediately measure the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value.

-

Experimental Workflow for Drug Screening and Validation

The discovery and validation of new therapeutic agents typically follow a structured workflow, moving from high-throughput screening to in-depth preclinical evaluation.

Conclusion

Fluorinated benzoic acids represent a privileged scaffold in medicinal chemistry with demonstrated potential across a diverse range of therapeutic targets. The strategic placement of fluorine atoms can significantly enhance the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a foundational resource for researchers, summarizing key targets, quantitative data, and experimental methodologies. Further exploration of the vast chemical space of fluorinated benzoic acid derivatives, guided by a deep understanding of their interactions with biological targets, holds immense promise for the development of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide leverages data from closely related analogs to provide insights into its synthesis, chemical properties, and potential biological applications.

Chemical Properties and Data

Quantitative data for this compound and its close analogs are summarized below. Direct experimental data for the target compound is sparse; therefore, data from structurally similar molecules are provided for comparative analysis.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₇FO₄S | 218.21 | 142994-04-5 |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | C₈H₇ClO₄S | 234.66 | 53250-83-2 |

| 2-Bromo-4-(methylsulfonyl)benzoic acid | C₈H₇BrO₄S | 279.11 | Not Available |

| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | C₉H₇F₃O₄S | 268.21 | 142994-06-7[1] |

Table 2: Spectroscopic Data for Related Compounds

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Peaks (cm-1) |

| 2-Fluoro-4-methoxybenzoic acid[2] | 10.5 (br s, 1H), 8.10 (t, 1H), 7.89 (d, 1H), 7.82 (d, 1H), 3.97 (s, 3H) | 168.6, 165.0, 163.4, 160.8, 136.7, 132.8, 124.9, 121.3, 118.4, 52.8 | Not Available |

| 2-Chloro-4-(methylsulfonyl)benzoic acid[3] | Not Available | Not Available | Data available via PubChem |

| 2-Fluorobenzoic acid | 13.3 (s, 1H), 7.92 (t, 1H), 7.66 (m, 1H), 7.33 (m, 2H) | Not Available | Not Available |

Synthesis and Experimental Protocols

A patent for the preparation of 2-chloro-4-methylsulfonylbenzoic acid describes a two-step process that could likely be adapted.[4] This involves the chlorination of 4-methylsulfonyltoluene followed by oxidation. A similar approach for the fluoro analog would likely start with 2-fluoro-4-methyltoluene, followed by sulfonation and subsequent oxidation.

Another potential route is suggested by the synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. This method involves the reaction of 2-bromo-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by reaction with chloroacetic acid.[5]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on methodologies for similar compounds.

Caption: Conceptual synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not available, the structural motif of fluorinated benzoic acids with a sulfonyl group is prevalent in medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[6]

The methylsulfonyl group is a common bioisostere for other functional groups and can influence the pharmacokinetic properties of a drug candidate. Bioisosterism is a key strategy in drug design to enhance potency, improve safety profiles, and overcome drug resistance.[7][8]

Derivatives of similar scaffolds have been investigated as inhibitors of various enzymes. For example, fluorinated benzenesulfonic ester derivatives have been shown to inhibit enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B).[3] Aryl fluorosulfates have also been explored as covalent inhibitors that can selectively target non-catalytic serine residues in enzymes.[1]

Drug Discovery Workflow

The following diagram outlines a general workflow for the utilization of a novel chemical entity like this compound in a drug discovery program.

Caption: General drug discovery workflow.

Conclusion

This compound represents a chemical scaffold with potential for applications in drug discovery and materials science. While direct experimental data is limited, analysis of related compounds provides a strong foundation for understanding its likely chemical properties and synthetic accessibility. Further research is warranted to fully characterize this compound and explore its biological activities. The methodologies and comparative data presented in this guide offer a starting point for researchers interested in this and similar molecules.

References

- 1. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 8. ctppc.org [ctppc.org]

The Discovery and Synthesis of Novel Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The inherent structural features of the benzoic acid moiety, including its aromatic ring and carboxylic acid group, provide a foundation for designing molecules with diverse pharmacological activities. This technical guide offers an in-depth exploration of the discovery and synthesis of novel benzoic acid derivatives, with a focus on their applications in drug development. It provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support researchers and scientists in this dynamic field.

I. Synthetic Methodologies for Novel Benzoic Acid Derivatives

The synthesis of functionalized benzoic acid derivatives is a critical aspect of drug discovery, enabling the creation of diverse chemical libraries for biological screening. Several classical and modern synthetic strategies are employed, each with its own advantages and applications.

Synthesis of Schiff Base Derivatives of 4-Aminobenzoic Acid

Schiff bases derived from 4-aminobenzoic acid are a prominent class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. The synthesis typically involves the condensation of 4-aminobenzoic acid with a substituted aldehyde.

Experimental Protocol: Synthesis of 4-[(2-chlorobenzylidene)amino]benzoic acid [1]

-

Materials: 4-aminobenzoic acid, 2-chlorobenzaldehyde, methanol, glacial acetic acid.

-

Procedure:

-

Dissolve 0.1 mol of 4-aminobenzoic acid in 200 ml of methanol.

-

Add the desired aldehyde (in this case, 2-chlorobenzaldehyde) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 10–12 hours at 70–80 ºC in a water bath.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration.

-

The crude product can be purified by recrystallization from hot methanol.[1]

-

Synthesis of 3-Amide Benzoic Acid Derivatives

Amide derivatives of benzoic acid have shown significant potential as therapeutic agents, including as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes.[2]

Experimental Protocol: General Procedure for the Synthesis of N-aryl/alkyl Benzamides [3]

-

Materials: Benzoic acid, substituted amine (e.g., benzylamine), boric acid (catalyst), toluene.

-

Procedure:

-

To a reaction vessel, add benzoic acid (e.g., 3.66 g, 0.03 mol), boric acid (e.g., 0.02-1.00 g, 1-50 mol%), and toluene (88 mL).

-

Stir the mixture for 10 minutes.

-

Add the substituted amine (e.g., benzylamine, 3.4 mL, 0.031 mol) and heat the mixture to reflux using an oil bath.

-

Continue refluxing for 5-20 hours, collecting the water byproduct in a Dean-Stark trap.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into hexane to precipitate the product.

-

Collect the solid product by suction filtration and wash with water to remove any remaining boric acid.

-

Dry the resulting solid to obtain the N-substituted benzamide.[3]

-

Synthesis of 2-(Benzylsulfinyl)benzoic Acid Derivatives

Derivatives of 2-(benzylsulfinyl)benzoic acid have been investigated as inhibitors of human carbonic anhydrase isoforms, with potential applications in cancer therapy.[4]

Experimental Protocol: Synthesis of 2-(Benzylsulfinyl)benzoic Acid [4]

-

Materials: Methyl 2-mercaptobenzoate, benzyl bromide, sodium hydroxide, water, 1,4-dioxane, oxidizing agent.

-

Procedure:

-

Perform a nucleophilic substitution reaction between methyl 2-mercaptobenzoate and benzyl bromide to yield the corresponding thioether.

-

Hydrolyze the resulting ester using aqueous 2 N sodium hydroxide in a 1:1 mixture of water and 1,4-dioxane to obtain the carboxylic acid.

-

Carefully oxidize the thioether to the sulfoxide using an appropriate oxidizing agent. The amount of oxidant should be controlled to favor the formation of the sulfinyl group over the sulfonyl group.

-

The final product can be purified using chromatographic techniques.[4]

-

II. Biological Activities and Quantitative Data

Novel benzoic acid derivatives have demonstrated a broad spectrum of biological activities, targeting various enzymes and receptors involved in disease pathogenesis. The following tables summarize key quantitative data for some of these derivatives.

Table 1: Acetylcholinesterase and Carbonic Anhydrase Inhibitory Activity

| Compound Class | Derivative | Target Enzyme | Ki (nM)[5] |

| Tetrahydroisoquinolynyl-benzoic acid | 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | Acetylcholinesterase (AChE) | 33.00 ± 0.29 |

| Carbonic Anhydrase I (hCA I) | - | ||

| Carbonic Anhydrase II (hCA II) | - | ||

| Tetrahydroisoquinolynyl-benzoic acid | 6e (cyclohexanone-substituted) | Acetylcholinesterase (AChE) | 18.78 ± 0.09 |

| Carbonic Anhydrase I (hCA I) | - | ||

| Carbonic Anhydrase II (hCA II) | - | ||

| Tetrahydroisoquinolynyl-benzoic acid | 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | Acetylcholinesterase (AChE) | 13.62 ± 0.21 |

| Carbonic Anhydrase I (hCA I) | - | ||

| Carbonic Anhydrase II (hCA II) | - |

Table 2: Anti-inflammatory and Neuroprotective Activity

| Compound Class | Derivative | Biological Activity | IC50 | Reference |

| 3-Amide benzoic acid | 16c | P2Y14 Receptor Antagonist (anti-inflammatory) | 1.77 nM | [6] |

| Benzoic acid derivative | 12l | VLA-4 Antagonist (anti-inflammatory) | 0.51 nM | [7] |

| 5-Acetamido-2-hydroxy benzoic acid | PS3 | Anti-nociceptive (in vivo) | ED50 = 4.95 mg/kg | [8] |

| Nitroalkene benzoic acid | (E)-4-(2-nitrovinyl) benzoic acid (BANA) | NF-κB Inhibition (neuroprotective) | - | [9] |

| 4-Hydroxybenzoic acid (HBA) | - | Neuroprotection against excitotoxicity | - | [10] |

| Protocatechuic acid (PCA) | - | Neuroprotection against nitrosative stress | - | [10] |

| Anti-inflammatory (microglial cells) | - | [10] |

III. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzoic acid derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these compounds.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of the neurotransmitter acetylcholine in the synaptic cleft by preventing its breakdown. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma and certain types of cancer. Benzoic acid derivatives have been identified as potent inhibitors of several CA isoforms.

VLA-4 Mediated Leukocyte Adhesion Cascade

Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Benzoic acid derivatives that antagonize VLA-4 can disrupt this process.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in optimizing the pharmacological profiles of therapeutic agents. By leveraging its unique physicochemical properties, medicinal chemists can systematically enhance a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa), thereby improving its overall druglikeness. This document details the underlying principles of these effects, presents quantitative data from case studies of prominent fluorinated drugs, provides detailed experimental protocols for key assays, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Rise of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular engineering in drug design.[1][2][3] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen, often with minimal steric perturbation.[1][4] However, its profound electronic effects can dramatically alter a molecule's properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profiles.[2][5] Over the past few decades, the percentage of fluorinated drugs on the market has grown substantially, a testament to the strategic advantages conferred by this remarkable element.[6][7]

This guide will explore the four key areas where fluorine exerts its influence:

-

Metabolic Stability: Blocking sites of metabolic attack to increase a drug's half-life.

-

Binding Affinity: Enhancing interactions with the target protein to improve potency.

-

Lipophilicity: Modulating a drug's ability to cross biological membranes.

-

Acidity (pKa): Fine-tuning the ionization state of a molecule to optimize its absorption and distribution.

The Impact of Fluorination on Key Physicochemical Properties

Enhancing Metabolic Stability

One of the most significant contributions of fluorine to drug design is its ability to enhance metabolic stability.[1][8] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[8] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "block" this site from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][9]

Table 1: The Effect of Fluorination on Metabolic Stability

| Drug Class/Compound | Non-Fluorinated Analog | Half-life (t½) in Human Liver Microsomes (min) | Fluorinated Drug | Half-life (t½) in Human Liver Microsomes (min) | Fold Increase in Stability |

| Indole Derivative | UT-155 | 12.35 (mouse) | 4-Fluoro-indazole analog (32a) | 13.29 (mouse) | 1.1 |

| Indole Derivative | UT-155 | 12.35 (mouse) | CF3-substituted indazole analog (32c) | 53.71 (mouse) | 4.3 |

| Indole | Indole | Not Reported | 5-Fluoroindole | 144.2 (rat) | Data Not Available for Direct Comparison |

Note: Direct comparative data in human liver microsomes for a wide range of drugs is not always readily available in single literature sources. The data presented is illustrative of the general trend of increased metabolic stability upon fluorination.

Modulating Binding Affinity

The introduction of fluorine can significantly enhance a drug's binding affinity for its target protein through a variety of mechanisms.[1][10] The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket.[10] Furthermore, the substitution of hydrogen with fluorine can induce conformational changes in the molecule, pre-organizing it for a more favorable binding orientation.[2]

Table 2: The Effect of Fluorination on Binding Affinity

| Drug | Non-Fluorinated Analog | Target | Binding Affinity (IC50/Ki) | Fluorinated Drug | Target | Binding Affinity (IC50/Ki) |

| Sitagliptin Analog | Non-fluorinated triazolopiperazine | DPP-4 | Not available in direct comparison | Sitagliptin | DPP-4 | IC50: ~19 nM[3] |

| Fluoxetine Analog | Des-trifluoromethyl fluoxetine | Serotonin Transporter (SERT) | Ki: ~100-200 nM (estimated) | Fluoxetine | Serotonin Transporter (SERT) | Ki: ~1-5 nM[11][12] |

| Atorvastatin Analog | Non-fluorinated atorvastatin | HMG-CoA Reductase | Not available in direct comparison | Atorvastatin | HMG-CoA Reductase | Ki: ~2-10 nM[13] |

| Ciprofloxacin Analog | Nalidixic Acid (a non-fluorinated quinolone) | S. aureus (MRSA) | MIC50: 512 µg/mL[2][14] | Ciprofloxacin | S. aureus (MRSA, cipro-susceptible) | MIC50: 0.5 µg/mL[2][14] |

| Ciprofloxacin Analog | Nalidixic Acid | E. coli | MIC: >1000 µg/mL (for resistant strains)[1] | Ciprofloxacin | E. coli (susceptible) | MIC: 0.015 µg/mL[1] |

Influencing Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15] The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can either increase or decrease logP, the introduction of a trifluoromethyl (-CF3) group almost invariably increases lipophilicity.[16] This modulation allows for the fine-tuning of a drug's ability to cross cell membranes and the blood-brain barrier.

Table 3: The Effect of Fluorination on Lipophilicity (logP)

| Drug/Compound | Non-Fluorinated Analog | logP | Fluorinated Drug/Compound | logP |

| Sitagliptin | Not directly available | Not available | Sitagliptin | 1.5[7] |

| Fluoxetine | Non-fluorinated analog | Not directly available | Fluoxetine | 4.05[17] |

| Atorvastatin | Non-fluorinated analog | Not directly available | Atorvastatin | 6.36[18] |

| Cinnamic Acid | Cinnamic Acid | 2.13 | 4-Fluorocinnamic Acid | 1.92 |

Altering Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the acidity or basicity of nearby functional groups. By lowering the pKa of a basic amine, for example, fluorination can reduce its ionization at physiological pH.[16] This can lead to improved membrane permeability and oral bioavailability, as the neutral form of a drug is generally more lipophilic.

Table 4: The Effect of Fluorination on Acidity (pKa)

| Drug/Compound | Non-Fluorinated Analog | pKa | Fluorinated Drug/Compound | pKa |

| Sitagliptin | Not directly available | Not available | Sitagliptin | Not explicitly stated, but the triazolopiperazine core is basic. |

| Fluoxetine | Non-fluorinated analog | Not directly available | Fluoxetine | ~9.8 (for the secondary amine) |

| Atorvastatin | Non-fluorinated analog | Not directly available | Atorvastatin | 4.46[18] |

| Cinnamic Acid | Cinnamic Acid | 4.44 | 4-Fluorocinnamic Acid | 4.43 (predicted) |

Key Signaling Pathways and Mechanisms of Action

Sitagliptin and DPP-4 Inhibition in Type 2 Diabetes

Sitagliptin is a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

Caption: Signaling pathway of Sitagliptin-mediated DPP-4 inhibition.

Fluoroquinolones and Bacterial DNA Gyrase Inhibition

Fluoroquinolones are a class of broad-spectrum antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[5] The fluorine atom at the C-6 position is crucial for the potent activity of these drugs.[19]

Caption: Mechanism of action of fluoroquinolones on bacterial DNA gyrase.

Experimental Protocols

Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound and positive control (e.g., a rapidly metabolized compound)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw the HLMs at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, combine the HLM suspension, phosphate buffer, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg of microsomal protein/mL).

-

Determination of Binding Affinity by Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radioligand (a radioactive molecule that binds to the target receptor)

-

Test compound and a known non-labeled ligand for determining non-specific binding

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Prepare a stock solution of the test compound in either n-octanol or water.

-

Partitioning: In a glass vial, combine equal volumes of the n-octanol and water phases. Add a known amount of the test compound.

-

Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound in both the n-octanol and water layers using a suitable analytical method.

-

Calculation: Calculate the logP value using the following equation: logP = log ([Compound]octanol / [Compound]water).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

-

Test compound

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Preparation: Accurately weigh the test compound and dissolve it in a known volume of water or a suitable co-solvent.

-

Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with the standardized acid or base, adding small, precise increments and recording the pH after each addition.

-

Data Collection: Continue the titration past the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). For more accurate results, the first or second derivative of the titration curve can be plotted to precisely determine the equivalence point(s).

Experimental and Developmental Workflows

A Generalized Workflow for the Strategic Incorporation of Fluorine

The decision to incorporate fluorine into a drug candidate is a strategic one, typically occurring during the lead optimization phase of drug discovery. The following workflow illustrates a common approach.

Caption: A generalized workflow for drug discovery incorporating a fluorination strategy.

Conclusion and Future Perspectives

The strategic incorporation of fluorine has unequivocally established itself as a cornerstone of modern drug design. Its ability to fine-tune a multitude of physicochemical properties—from metabolic stability and binding affinity to lipophilicity and pKa—provides medicinal chemists with an unparalleled level of control in optimizing lead compounds. The case studies and data presented in this guide underscore the profound and often transformative impact of this single elemental substitution.

As our understanding of the nuanced effects of fluorine continues to evolve, so too will the sophistication of its application. The development of novel and more selective late-stage fluorination methodologies will further empower chemists to introduce fluorine into complex molecular architectures with greater precision and efficiency.[20][21] This will undoubtedly accelerate the discovery and development of the next generation of safer and more effective medicines. The future of medicinal chemistry is, in no small part, a fluorinated one.

References

- 1. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]

- 7. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of 2-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzoic acid and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. Their utility spans the development of pharmaceuticals and agrochemicals, including sulfonylurea herbicides. The presence of the fluorine atom and the methylsulfonyl group can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics make them valuable building blocks in medicinal chemistry and drug discovery. For instance, related sulfonamide derivatives have been investigated for their diverse biological activities.[1] This document provides detailed protocols for the synthesis of this compound derivatives and summarizes key reaction data.

Data Presentation

Table 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid (A closely related analogue)

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite | Sodium bicarbonate, Water | 75 | 2 | - | - | [2] |

| 2 | Intermediate from Step 1, Sodium salt of chloroacetic acid | Water | Reflux | 21 | 85 | 87 | [2] |

Note: This data is for the synthesis of a chloro-analogue and serves as a reference for the synthesis of the fluoro-derivative due to the similarity in the synthetic strategy.

Table 2: Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid (Another related analogue)

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-bromo-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite | Sodium bicarbonate, Water | 75 | 1 | - | [3] |

| 2 | Intermediate from Step 1, Chloroacetic acid | 50% aq. Sodium hydroxide, Water | Reflux | 16 | 46 | [3] |

Note: This data is for the synthesis of a bromo-analogue, providing further context for the synthesis of the target fluoro-compound.

Experimental Protocols

The following protocols are adapted from established methods for analogous compounds and provide a likely pathway for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This synthesis is a multi-step process starting from 2-fluoro-4-mercaptobenzoic acid.

Step 1: Methylation of 2-fluoro-4-mercaptobenzoic acid

-

In a well-ventilated fume hood, dissolve 2-fluoro-4-mercaptobenzoic acid in a suitable solvent such as methanol.

-

Add a base, for example, sodium methoxide, to the solution to deprotonate the thiol group.

-

Introduce a methylating agent, such as methyl iodide, dropwise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-